5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of atracurium besylate involves the reaction of N,N’-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine with methyl benzenesulfonate . The reaction is typically carried out in a solvent with a catalytic amount of an insoluble base. The reaction mixture is maintained for a sufficient period to allow the formation of atracurium besylate, which is then precipitated and isolated .
Industrial Production Methods: Industrial production of atracurium besylate focuses on reducing impurities and avoiding the repeated use of ether. The process involves the use of acetonitrile as a solvent and reprecipitation with diethyl ether to remove residual methyl benzenesulfonate .
化学反応の分析
Types of Reactions: Atracurium besylate undergoes Hofmann elimination, a non-enzymatic degradation process that is enhanced by increasing pH . This reaction results in the formation of laudanosine and other breakdown products.
Common Reagents and Conditions: The Hofmann elimination reaction of atracurium besylate is facilitated by alkaline conditions and elevated temperatures . The reaction does not rely on hepatic or renal pathways for elimination, making it suitable for patients with liver or kidney dysfunction .
Major Products Formed: The primary product formed from the Hofmann elimination of atracurium besylate is laudanosine . Other minor products may include various isoquinoline derivatives.
科学的研究の応用
Atracurium besylate is widely used in scientific research due to its neuromuscular blocking properties. It is employed in studies involving:
Anesthesia Research: Investigating the effects of neuromuscular blockers on muscle relaxation and intubation conditions.
Pharmacokinetics: Studying the metabolism and elimination pathways of neuromuscular blocking agents.
Toxicology: Assessing the safety and potential adverse effects of neuromuscular blockers.
Clinical Trials: Evaluating the efficacy and safety of atracurium besylate in various surgical and intensive care settings.
作用機序
Atracurium besylate exerts its effects by competitively binding to cholinergic receptor sites on the motor end-plate, thereby antagonizing the action of acetylcholine . This inhibition prevents the depolarization of the muscle cell membrane, leading to muscle relaxation. The neuromuscular block induced by atracurium besylate can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
類似化合物との比較
Cisatracurium: A stereoisomer of atracurium with similar neuromuscular blocking properties but fewer side effects.
Mivacurium: Another benzylisoquinolinium compound with a shorter duration of action compared to atracurium.
Doxacurium: A long-acting benzylisoquinolinium neuromuscular blocker.
Uniqueness of Atracurium Besylate: Atracurium besylate is unique due to its intermediate duration of action and its elimination via Hofmann elimination, which is independent of renal and hepatic pathways . This makes it particularly useful in patients with compromised liver or kidney function.
特性
分子式 |
C53H72N2O12+2 |
---|---|
分子量 |
929.1 g/mol |
IUPAC名 |
5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12/c1-54(34-39(26-36-14-16-44(58-3)46(28-36)60-5)41-32-50(64-9)49(63-8)31-40(41)35-54)21-19-52(56)66-24-12-11-13-25-67-53(57)20-23-55(2)22-18-38-30-48(62-7)51(65-10)33-42(38)43(55)27-37-15-17-45(59-4)47(29-37)61-6/h14-17,28-33,39,43H,11-13,18-27,34-35H2,1-10H3/q+2 |
InChIキー |
KVURKGMRRKDFPC-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CC(C5=CC(=C(C=C5C4)OC)OC)CC6=CC(=C(C=C6)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。